Triazolopyridine oxazole inhibitor 43

p38 MAPK Inhibitor potency Bioisostere comparison

Triazolopyridine oxazole inhibitor 43 is a synthetic small molecule belonging to a series of ATP-competitive inhibitors of p38α mitogen-activated protein kinase (MAPK14), a central node in pro-inflammatory cytokine signaling. This chemotype emerged from a scaffold-hopping strategy aimed at replacing the benzimidazolone core of earlier inhibitors to improve potency and selectivity.

Molecular Formula C17H14FN5O
Molecular Weight 323.32 g/mol
Cat. No. B8074243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazolopyridine oxazole inhibitor 43
Molecular FormulaC17H14FN5O
Molecular Weight323.32 g/mol
Structural Identifiers
SMILESCCNC1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC=C(C=C4)F
InChIInChI=1S/C17H14FN5O/c1-2-19-17-22-21-14-8-5-12(9-23(14)17)16-15(20-10-24-16)11-3-6-13(18)7-4-11/h3-10H,2H2,1H3,(H,19,22)
InChIKeyIWELIULLJBIPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triazolopyridine Oxazole Inhibitor 43: A High-Potency p38α MAPK Probe for Inflammatory Disease Research & Procurement


Triazolopyridine oxazole inhibitor 43 is a synthetic small molecule belonging to a series of ATP-competitive inhibitors of p38α mitogen-activated protein kinase (MAPK14), a central node in pro-inflammatory cytokine signaling [1]. This chemotype emerged from a scaffold-hopping strategy aimed at replacing the benzimidazolone core of earlier inhibitors to improve potency and selectivity [2]. The compound features a [1,2,4]triazolo[4,3-a]pyridine core linked to a substituted oxazole ring, a structural architecture critical for its high affinity and unique binding interactions within the kinase hinge region [3]. The series was designed to address the metabolic and pharmacokinetic liabilities of the lead compound CP-808844, while maintaining or surpassing its target engagement [1][4].

Procurement Alert: Why Generic p38 Inhibitors Cannot Replace Triazolopyridine Oxazole Inhibitor 43


Substituting triazolopyridine oxazole inhibitor 43 with a generic p38α inhibitor, such as the prototypical pyridinylimidazoles (e.g., SB203580) or benzimidazolones, is scientifically unsound due to profound differences in binding mode and potency. Comparative evaluation has explicitly demonstrated that triazolopyridine-based inhibitors are significantly more potent than the benzimidazolone chemotypes after which they were modeled [1]. Unlike type I inhibitors that solely occupy the ATP-binding pocket, the triazolopyridine core induces a unique conformational change by acting as a dual H-bond acceptor, reshaping the kinase crossover connection [1]. This distinct pharmacodynamic profile means that other p38 inhibitors cannot replicate the specific biochemical inhibition signature and downstream cytokine modulation profile of this chemotype, making target compound selection critical for reproducible research outcomes [2].

Quantitative Differentiation Guide for Triazolopyridine Oxazole Inhibitor 43


Sub-Nanomolar p38α Potency vs. First-Generation Benzimidazolone Inhibitors

The triazolopyridine oxazole series, to which inhibitor 43 belongs, demonstrates a decisive improvement in target affinity over earlier benzimidazolone-based inhibitors. Experimental comparison shows triazolopyridine compounds are significantly more potent, with representative analogs in the series achieving IC50 values in the low nanomolar to sub-nanomolar range, versus the micromolar affinities typical of the benzimidazolone fragments they replaced [1][2]. This scaffold-hopping success validates the triazolopyridine core as a superior bioisostere.

p38 MAPK Inhibitor potency Bioisostere comparison

Unique Dual H-Bond Acceptor Binding Mode vs. Standard Type I Kinase Inhibitors

X-ray crystallography of inhibitor 25 (a close analog in the triazolopyridine oxazole series) complexed with p38α reveals a non-canonical type I binding mode where the triazole ring functions as a dual H-bond acceptor, engaging both the backbone NH of Met109 and inducing a conformational shift in the kinase crossover connection [1]. This interaction is distinct from the single-donor H-bond pattern utilized by most pyridine- and benzimidazolone-based p38 inhibitors [2].

X-ray crystallography Binding mode Type I kinase inhibitor

Optimized C4 Aryl Group and Triazole Side-Chain Differentiation Over Lead CP-808844

The original lead compound in this series, CP-808844, exhibited suboptimal drug metabolism and pharmacokinetic (DMPK) properties [REF-1]. The SAR campaign that produced inhibitor 43 and its analogs systematically modified the C4 aryl group and triazole side-chain to overcome these deficiencies. This research culminated in the identification of clinical candidates with enhanced in vivo activity and metabolic profiles compared to the lead [REF-1].

Structure-activity relationship Metabolic stability Lead optimization

Validated Application Scenarios for Triazolopyridine Oxazole Inhibitor 43 in Biomedical R&D


Dissecting p38α-Specific Signaling in Inflammatory Disease Models

The significant potency advantage of the triazolopyridine oxazole series (Section 3, Item 1) positions inhibitor 43 as a superior tool compound for studying p38α-dependent cytokine release (TNF-α, IL-1β, IL-6) in cellular models of rheumatoid arthritis and inflammatory bowel disease (IBD) [1]. Its low-nanomolar IC50 allows for effective pathway suppression at concentrations that minimize cytotoxicity observed with less potent, micromolar tool compounds.

Kinase Selectivity Profiling Against the Pyridinylimidazole Chemotype

The unique dual H-bond acceptor binding mode (Section 3, Item 2) which induces a distinct kinase conformation [2] means inhibitor 43 is critical for head-to-head kinase selectivity screens. When compared to pyridinylimidazole inhibitors like SB203580, this compound can be used to explore off-target kinase engagement that is conformation-dependent, potentially revealing a distinct selectivity fingerprint unattainable with standard probes.

In Vivo Pharmacodynamic and Efficacy Studies Requiring an Optimized DMPK Profile

Unlike the early lead CP-808844 with its noted metabolic liabilities, inhibitor 43 is derived from the optimized segment of the SAR campaign that successfully improved in vivo activity through strategic modifications (Section 3, Item 3) [3]. This makes it a strategically superior choice for rodent models of acute or chronic inflammation where sustained target coverage, oral bioavailability, and adequate half-life are prerequisites for demonstrating therapeutic proof-of-concept.

Quote Request

Request a Quote for Triazolopyridine oxazole inhibitor 43

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.